molecular formula C20H18F3N5O2 B2388557 (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1705130-24-0

(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2388557
CAS No.: 1705130-24-0
M. Wt: 417.392
InChI Key: KGESZMAIHNQWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone” features a hybrid structure integrating three pharmacologically relevant moieties:

  • 1,2,4-Oxadiazole: A heterocyclic ring known for metabolic stability and hydrogen-bonding capacity, often used as a bioisostere for esters or amides.
  • Pyrazine: A nitrogen-rich aromatic ring that enhances solubility and participates in π-π stacking interactions.
  • Trifluoromethylphenyl Group: A lipophilic, electron-withdrawing substituent that improves membrane permeability and target binding affinity.
  • Piperidine: A saturated six-membered ring contributing to conformational rigidity and bioavailability.

Properties

IUPAC Name

[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O2/c21-20(22,23)15-6-2-1-5-14(15)19(29)28-9-3-4-13(12-28)10-17-26-18(27-30-17)16-11-24-7-8-25-16/h1-2,5-8,11,13H,3-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGESZMAIHNQWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)CC3=NC(=NO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H27N5O2C_{20}H_{27}N_5O_2, with a molecular weight of approximately 433.59 g/mol. The structure features a pyrazinyl group linked to an oxadiazole moiety, which is known for its diverse biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown broad-spectrum antibacterial activity, with minimum inhibitory concentration (MIC) values often reported in the range of 15.62 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The specific compound under discussion has not been extensively studied for its antimicrobial properties in isolation; however, the presence of the pyrazinyl and oxadiazolyl groups suggests potential efficacy against microbial pathogens.

Analgesic Effects

Some derivatives of piperidine and oxadiazole have been evaluated for analgesic properties. In animal models, certain compounds demonstrated both peripheral and central analgesic effects, indicating that modifications to the piperidinyl structure could enhance pain relief mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of compounds like (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone can often be rationalized through SAR studies. Key points include:

  • Oxadiazole Moiety : Known for enhancing antimicrobial and anticancer activities.
  • Piperidine Ring : Contributes to analgesic properties; modifications can lead to improved efficacy.
  • Trifluoromethyl Group : Often enhances lipophilicity and biological activity.

Case Studies

  • Antimicrobial Screening : A study evaluating various oxadiazole derivatives found that certain substitutions significantly increased antibacterial activity against E. coli and S. aureus, suggesting that similar modifications could be explored for our compound .
  • Anticancer Evaluation : Compounds structurally related to our target were tested against breast cancer cell lines and exhibited IC50 values in low micromolar ranges, indicating potential for further development .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. A study demonstrated that compounds containing the oxadiazole moiety showed effective antibacterial action against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The incorporation of the pyrazinyl group is believed to enhance these effects.

Anticancer Potential

Several studies have explored the anticancer properties of oxadiazole derivatives. For instance, compounds similar to the one have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

Neuropharmacological Effects

The piperidine ring is known for its neuroactive properties. Research has suggested that compounds with similar structures may exhibit anxiolytic and antidepressant effects. The interaction with neurotransmitter systems such as serotonin and dopamine receptors has been hypothesized as a mechanism for these effects .

Synthetic Pathways

The synthesis of (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multi-step reactions:

  • Formation of the Oxadiazole Ring : This step usually involves cyclization reactions between hydrazides and carboxylic acids or their derivatives.
  • Methylation : The introduction of the methyl group on the oxadiazole can be achieved through alkylation reactions.
  • Piperidine Attachment : The piperidine moiety is often introduced using nucleophilic substitution methods.
  • Final Coupling : The trifluoromethylphenyl group is added through coupling reactions involving aryl halides.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Oriental Journal of Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their antimicrobial properties using disc diffusion methods. The results indicated that certain derivatives exhibited stronger activity than standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of oxadiazole derivatives on breast cancer cell lines. The study reported significant inhibition of cell growth and induction of apoptosis via mitochondrial pathways, underscoring the therapeutic potential of such compounds in oncology .

Comparison with Similar Compounds

Functional Group Impact

  • Oxadiazole vs. Tetrazole : The tetrazole derivatives in exhibit antiproliferative properties, suggesting that the oxadiazole in the target compound may similarly enhance cytotoxicity . However, oxadiazoles generally offer superior metabolic stability compared to tetrazoles.
  • Trifluoromethyl Phenyl vs.
  • Pyrazine vs. Pyridine : Pyrazine’s additional nitrogen atom may improve solubility and metal-chelating capacity, differentiating it from pyridine-based drugs like crizotinib.

Bioactivity Hypotheses

  • Anticancer Potential: highlights the role of trifluoromethyl-containing compounds in ferroptosis induction, a mechanism exploited by drugs like sorafenib . The target compound’s CF₃ group and heterocyclic core may synergize to trigger iron-dependent cell death in oral squamous cell carcinoma (OSCC).
  • Antimicrobial Applications : emphasizes how structural features (e.g., cuticle penetration) dictate insecticidal efficacy. The target compound’s lipophilic trifluoromethyl group could enhance bioavailability against pests, analogous to plant-derived bioactives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone?

  • Methodology :

  • Step 1 : Prepare the pyrazine-oxadiazole intermediate via cyclization of pyrazine-2-carboxamide with hydroxylamine under reflux in ethanol (80°C, 12 hours) .
  • Step 2 : Functionalize the piperidine ring by alkylation using NaH as a base in DMF at 0–5°C to avoid side reactions .
  • Step 3 : Couple the oxadiazole-piperidine intermediate with 2-(trifluoromethyl)benzoyl chloride using triethylamine in dichloromethane (room temperature, 4 hours) .
  • Key analytical tools : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and confirm final structure using 1^1H/13^{13}C NMR (e.g., oxadiazole C=O resonance at ~168 ppm) .

Q. How can researchers mitigate common impurities during synthesis, such as unreacted intermediates or stereochemical byproducts?

  • Methodology :

  • Impurity profiling : Use LC-MS to identify unreacted pyrazine-carboxamide (retention time ~3.2 min) or uncyclized intermediates .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane 3:7) or preparative HPLC to isolate the target compound (>95% purity) .
  • Stereochemical control : Optimize reaction pH (neutral to slightly basic) to minimize racemization during piperidine alkylation .

Advanced Research Questions

Q. How does the compound’s trifluoromethylphenyl group influence its binding affinity to biological targets compared to non-fluorinated analogs?

  • Methodology :

  • Comparative SAR studies : Synthesize analogs with -CF3_3, -Cl, or -CH3_3 substituents and test inhibitory activity against kinase targets (e.g., EGFR) using enzyme-linked assays .
  • Computational analysis : Perform molecular docking (AutoDock Vina) to evaluate hydrophobic interactions between the -CF3_3 group and hydrophobic pockets in target proteins .
  • Data interpretation : Correlate IC50_{50} values with electrostatic potential maps (DFT calculations at B3LYP/6-31G* level) to quantify electron-withdrawing effects .

Q. What computational strategies are recommended to predict the compound’s pharmacokinetic properties, such as metabolic stability or blood-brain barrier permeability?

  • Methodology :

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 metabolism, and BBB penetration .
  • MD simulations : Run 100 ns molecular dynamics simulations (GROMACS) to assess membrane interaction dynamics of the trifluoromethyl group .
  • Validation : Compare in silico results with in vitro Caco-2 cell permeability assays and microsomal stability tests .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50} variability) across studies?

  • Methodology :

  • Experimental replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) and use reference compounds (e.g., staurosporine for kinase inhibition) .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to evaluate significance of IC50_{50} differences across labs .
  • Meta-analysis : Aggregate data from PubChem BioAssay (AID 1259401) and ChEMBL to identify outliers or trends .

Comparative Structural Analysis

Q. How does the compound’s pyrazine-oxadiazole core compare to triazole or isoxazole analogs in terms of thermal stability and solubility?

  • Data from analogs :

Core StructureThermal Stability (°C)Solubility (mg/mL, PBS)
Oxadiazole220–2300.15
Triazole180–1900.45
Isoxazole200–2100.22
  • Key insights : The oxadiazole’s rigidity improves thermal stability but reduces solubility compared to triazoles. Solubility enhancers (e.g., cyclodextrins) may be required for in vivo studies .

Experimental Design Guidance

Q. What in vitro assays are most suitable for evaluating the compound’s potential as a CNS drug candidate?

  • Methodology :

  • Primary assays : hERG inhibition (patch-clamp electrophysiology), P-glycoprotein efflux ratio (MDCK-MDR1 cells) .
  • Secondary assays : Neuronal cell viability (SH-SY5Y cells) and neuroinflammation modulation (BV-2 microglial cells) .
  • Positive controls : Use donepezil for acetylcholinesterase inhibition or memantine for NMDA receptor antagonism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.